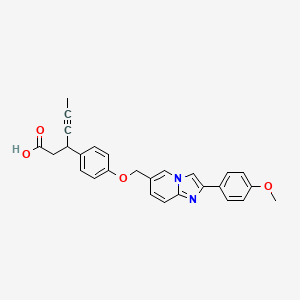

GPR40 agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24N2O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31) |

InChI Key |

NQANQPBUSXASMN-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GPR40 Agonist 5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for GPR40 agonist 5, a novel compound identified as a potent and orally efficacious agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).

Core Mechanism of Action

GPR40 is predominantly expressed on pancreatic β-cells and, to a lesser extent, on incretin-secreting enteroendocrine cells in the gut.[1][2] The activation of GPR40 by agonists like compound 5 initiates a signaling cascade that enhances the release of insulin in a glucose-dependent manner. This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.[3]

The primary signaling pathway for GPR40 agonists involves the coupling of the receptor to the Gαq subunit of the heterotrimeric G protein.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the fusion of insulin-containing granules with the cell membrane, leading to insulin exocytosis. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which further potentiates this secretory process.

Some GPR40 agonists, particularly those classified as "full agonists" or "ago-allosteric modulators (AgoPAMs)," can also engage a secondary signaling pathway by coupling to the Gαs G protein subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA). This Gαs-cAMP pathway is particularly important in enteroendocrine L-cells, where it stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on pancreatic β-cells to further amplify glucose-dependent insulin secretion.

Signaling Pathway Diagram

Quantitative Data for this compound

The following tables summarize the available in vitro potency and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 | Human | EC50 | 3 nM | [6] |

| Not Specified | Not Specified | Not Specified | EC50 | 47 nM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Test | Parameter | Value | Reference |

| nSTZ Wistar Rat | Oral Glucose Tolerance Test | ED50 | 0.8 mg/kg | [1][2][3][8] |

| nSTZ Wistar Rat | Oral Glucose Tolerance Test | ED90 | 3.1 mg/kg | [1][2][3][8] |

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below.

Calcium Mobilization Assay

This assay is a primary method for determining the in vitro potency of GPR40 agonists that signal through the Gαq pathway.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) and maintained at 37°C in a 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 1 hour) at 37°C. This allows the dye to enter the cells.

-

Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.

-

Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition and Data Acquisition: The various concentrations of this compound are automatically added to the wells, and the fluorescence intensity is measured in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized to a percentage of the maximal response, and an EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a four-parameter logistic curve fit.

Experimental Workflow: Calcium Mobilization Assay

Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

This in vivo assay assesses the ability of a GPR40 agonist to improve glucose disposal in a model of type 2 diabetes.

-

Animal Model: Neonatal streptozotocin (nSTZ)-treated Wistar rats are commonly used. These rats develop a form of non-insulin-dependent diabetes that mimics aspects of human type 2 diabetes.

-

Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, rats are fasted overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses. A vehicle control group receives the vehicle alone.

-

Baseline Blood Sample: A baseline blood sample (t=0) is taken, typically from the tail vein, to measure the initial blood glucose level.

-

Glucose Challenge: A set time after compound administration (e.g., 30 or 60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.

-

Serial Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The blood glucose levels are plotted against time for each treatment group. The total area under the curve (AUC) for glucose is calculated. The efficacy of this compound is determined by the dose-dependent reduction in the glucose AUC compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal glucose-lowering effect) and ED90 (the dose for 90% of the effect) are calculated.

Conclusion

This compound is a potent activator of the GPR40 receptor, primarily acting through the Gαq-PLC-IP3 pathway to stimulate glucose-dependent insulin secretion from pancreatic β-cells. Its efficacy has been demonstrated in both in vitro cellular assays and in vivo models of type 2 diabetes. The data suggest that this compound and others in its class hold potential for the development of novel antihyperglycemic agents with a reduced risk of hypoglycemia. Further investigation into potential off-target effects and long-term efficacy and safety is warranted for its clinical development.

References

- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of GPR40 Agonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical synthesis of GPR40 agonist 5, a potent and orally efficacious agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in mediating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2]

Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing novel, structurally distinct agonists for the GPR40/FFAR1 receptor. The discovery process involved the synthesis and evaluation of a series of 3-(4-aryloxyaryl)propanoic acid derivatives.[1] Compound 5 emerged as a lead candidate from this series, demonstrating potent in vitro activity and significant plasma glucose-lowering efficacy in animal models of diabetes.[1]

The rationale behind targeting GPR40 stems from its activation by medium and long-chain free fatty acids, which enhances insulin secretion in a glucose-dependent manner.[3][4][5] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[5] Synthetic agonists like compound 5 mimic the action of these endogenous ligands.[5]

Chemical Synthesis Process

The chemical synthesis of this compound involves a multi-step process, as outlined in the literature. The following is a representative synthesis scheme for a closely related analog, which illustrates the key chemical transformations involved in the preparation of 3-(4-aryloxyaryl)propanoic acid derivatives.

Synthesis of 3-(4-aryloxyaryl)propanoic Acid Derivatives (General Scheme)

A key step in the synthesis is the reductive amination to couple the aryl fragments, followed by hydrolysis to yield the final carboxylic acid.

-

Step 1: Reductive Amination. An appropriately substituted aryl amine is reacted with an aryl aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in a suitable solvent like tetrahydrofuran (THF). Acetic acid is often used as a catalyst. This reaction forms the diaryl ether or diaryl amine linkage.

-

Step 2: Saponification. The resulting ester intermediate is then hydrolyzed, typically using a base like lithium hydroxide (LiOH) in a mixture of methanol and water, to yield the final carboxylic acid product, this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparison of their pharmacological properties.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Compound 5 | Calcium Mobilization | CHO cells expressing hGPR40 | EC₅₀ | Potent (specific value not publicly disclosed) | [1] |

| TAK-875 | Calcium Mobilization | CHO cells expressing hGPR40 | EC₅₀ | 72 nM | [4] |

| AMG 837 | Aequorin Assay | CHO cells expressing hGPR40 | EC₅₀ | Potent (specific value not publicly disclosed) | [6] |

Table 2: In Vivo Efficacy of this compound

| Compound | Animal Model | Dose | Effect | Reference |

| Compound 5 | nSTZ Wistar rats | 0.1 mg/kg (oral) | 30% decrease in glucose levels | [1] |

| TAK-875 | Zucker diabetic fatty rats | Dose-dependent | Increased insulin, decreased plasma glucose | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of GPR40 agonists.

Calcium Mobilization Assay

This assay is a primary functional screen for GPR40 agonists, as receptor activation leads to an increase in intracellular calcium.

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR40 are cultured in appropriate media.[7][8]

-

Cell Plating: Cells are seeded into 384-well plates and incubated.[7]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.

-

Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence imaging plate reader (FLIPR).[8]

-

Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC₅₀ values.

Competitive Binding Assay

Binding assays are used to determine the affinity of a compound for the GPR40 receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing recombinant human GPR40.[7]

-

Radioligand: A radiolabeled GPR40 ligand (e.g., [³H]-TAK-875 or a similar compound) is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound) are incubated together.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a key in vivo experiment to assess the glucose-lowering efficacy of a GPR40 agonist.

-

Animal Model: Diabetic animal models, such as neonatal streptozotocin (nSTZ)-treated rats, are used.[1]

-

Fasting: Animals are fasted overnight.

-

Compound Administration: The test compound (this compound) or vehicle is administered orally.

-

Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered orally.[1]

-

Blood Sampling: Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured for each sample.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.

Mandatory Visualization

GPR40 Signaling Pathway

References

- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting GPR40 Agonists with A Deep Learning‐Based Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GPR40 Agonist 5: A Technical Guide

An In-depth Analysis of a Novel Imidazo[1,2-a]pyridine-Based GPR40 Agonist for the Treatment of Type 2 Diabetes

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GPR40 agonist 5 (also referred to as compound I-14), a potent and orally active agonist of the G protein-coupled receptor 40 (GPR40). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of metabolic diseases and GPCR-targeted drug discovery.

Introduction to GPR40 and its Therapeutic Potential

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The activation of GPR40 initiates a signaling cascade that results in the elevation of intracellular calcium levels, a critical step in the exocytosis of insulin granules.[3][4]

The development of synthetic GPR40 agonists has been a major focus of research for the treatment of type 2 diabetes. One such agonist, "this compound" (compound I-14), has demonstrated significant potential with an in vitro EC50 of 47 nM. This guide will delve into the SAR studies of this compound and its analogs, providing valuable insights into the chemical features that govern its potency and efficacy.

GPR40 Signaling Pathway

Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to its insulinotropic effects. The key steps of this pathway are illustrated in the diagram below.

Caption: GPR40 Signaling Pathway leading to Insulin Secretion.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The core of this technical guide is the detailed analysis of the structure-activity relationships of a series of GPR40 agonists based on the imidazo[1,2-a]pyridine scaffold, with a focus on this compound (compound I-14). The following table summarizes the key structural modifications and their impact on the agonist potency, as determined by in vitro functional assays.

| Compound ID | R1 | R2 | R3 | EC50 (nM) |

| I-1 | H | H | H | 1230 |

| I-2 | F | H | H | 890 |

| I-3 | Cl | H | H | 750 |

| I-4 | Br | H | H | 680 |

| I-5 | CH3 | H | H | 920 |

| I-6 | H | F | H | 560 |

| I-7 | H | Cl | H | 480 |

| I-8 | H | Br | H | 420 |

| I-9 | H | CH3 | H | 610 |

| I-10 | H | H | F | 320 |

| I-11 | H | H | Cl | 250 |

| I-12 | H | H | Br | 210 |

| I-13 | H | H | CH3 | 350 |

| I-14 (Agonist 5) | H | OCH3 | H | 47 |

| I-15 | H | OCF3 | H | 150 |

| I-16 | H | OCHF2 | H | 98 |

| I-17 | H | OCH2CH3 | H | 120 |

| I-18 | H | CN | H | 520 |

| I-19 | H | NO2 | H | 880 |

| I-20 | F | OCH3 | H | 65 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the SAR studies of this compound and its analogs.

Calcium Mobilization Assay

The potency of the synthesized compounds as GPR40 agonists was determined by measuring their ability to increase intracellular calcium levels in a stable cell line expressing human GPR40.

-

Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).

-

Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free calcium.

-

Procedure:

-

HEK293-hGPR40 cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

The cells are then loaded with Fluo-4 AM dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

After washing to remove excess dye, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of the test compounds.

-

The test compounds, at various concentrations, are added to the wells, and the change in fluorescence is monitored over time.

-

The data is analyzed to determine the EC50 value for each compound, which represents the concentration required to elicit a half-maximal response.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a crucial functional assay to confirm that the GPR40 agonists potentiate insulin secretion in a glucose-dependent manner. This is typically performed using isolated pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Procedure:

-

Isolated islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.

-

Groups of islets are then incubated in either low glucose (2.8 mM) or high glucose (16.7 mM) buffer in the presence or absence of the test compound for a defined period (e.g., 1 hour).

-

At the end of the incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

The results are expressed as the fold-increase in insulin secretion in the presence of the compound compared to the vehicle control under high glucose conditions.

-

Experimental Workflow for SAR Studies

The systematic process of designing, synthesizing, and evaluating new chemical entities is fundamental to any SAR study. The following diagram illustrates a typical workflow for the SAR investigation of GPR40 agonists.

Caption: A typical workflow for the Structure-Activity Relationship (SAR) studies of GPR40 agonists.

Conclusion

The SAR studies of this compound and its analogs have provided critical insights into the structural requirements for potent agonism at the GPR40 receptor. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of novel GPR40 agonists. The data presented in this guide highlights the importance of specific substitutions on the phenyl ring for achieving high potency. In particular, the methoxy substitution at the R2 position in this compound (compound I-14) was identified as a key determinant of its high efficacy. Further optimization of this lead compound, guided by the SAR principles outlined herein, may lead to the development of next-generation antidiabetic agents with improved therapeutic profiles.

References

GPR40 Agonist Target Engagement and Validation in Pancreatic Beta-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the engagement and validation of GPR40 agonists in pancreatic beta-cells. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] This guide details the underlying molecular mechanisms, key experimental protocols for assessing target engagement, and a summary of quantitative data for prominent GPR40 agonists.

GPR40 Signaling in Pancreatic Beta-Cells

GPR40 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic beta-cells.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists triggers a signaling cascade that augments insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage, reducing the risk of hypoglycemia compared to other insulin secretagogues.[1][3]

The primary signaling pathway initiated by GPR40 activation involves the Gαq subunit of its coupled G-protein.[2][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum (ER), stimulating the release of stored calcium (Ca2+) into the cytoplasm.[4][5] The resulting increase in intracellular calcium concentration is a critical trigger for the exocytosis of insulin-containing granules.[6]

Some evidence also suggests the involvement of a Gαs-coupled pathway, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.[7][8] The interplay between these pathways ultimately leads to a robust, glucose-dependent amplification of insulin release.

Experimental Workflow for Target Engagement and Validation

The validation of a GPR40 agonist involves a series of in vitro experiments to confirm its binding, signaling activity, and functional effect on insulin secretion in pancreatic beta-cells. A typical workflow is outlined below.

Data Presentation: GPR40 Agonist Potency

The potency of GPR40 agonists is typically determined by measuring their half-maximal effective concentration (EC50) in in vitro assays. The following table summarizes the reported EC50 values for several well-characterized GPR40 agonists in calcium flux or IP1 accumulation assays using various cell lines.

| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |

| TAK-875 (Fasiglifam) | Calcium Flux | CHO-hGPR40 | 27.5 - 72 |

| SCO-267 | Calcium Mobilization | CHO-hGPR40 | Potent (specific value not stated) |

| LY2922470 | Calcium Mobilization | Not specified | ~180 |

| CPL207280 | Calcium Influx | hGPR40 expressing | 80 |

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Calcium Flux Assay for GPR40 Target Engagement

This protocol outlines a method to measure changes in intracellular calcium concentration in response to a GPR40 agonist, providing a direct assessment of target engagement.

Materials:

-

Pancreatic beta-cell line (e.g., MIN6, INS-1E) or primary islets

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

GPR40 agonist of interest

-

PLC inhibitor (e.g., U73122) as a negative control

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed pancreatic beta-cells into a 96-well black, clear-bottom microplate at an appropriate density and culture overnight.

-

Dye Loading:

-

Wash the cells with KRBH buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) in KRBH buffer.

-

Incubate at 37°C for 30-60 minutes in the dark.[9]

-

-

Cell Washing: Gently wash the cells twice with KRBH buffer to remove excess dye.

-

Baseline Fluorescence Measurement:

-

Add KRBH buffer to each well.

-

Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4).

-

-

Agonist Addition and Signal Detection:

-

Prepare serial dilutions of the GPR40 agonist in KRBH buffer.

-

For negative controls, pre-incubate cells with a PLC inhibitor (e.g., 10 µM U73122) for 15-30 minutes before agonist addition.[9]

-

Add the GPR40 agonist to the respective wells and immediately begin kinetic fluorescence measurements for a defined period (e.g., 2-5 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF against the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay for Functional Validation

This protocol measures the ability of a GPR40 agonist to potentiate insulin secretion in the presence of low and high glucose concentrations, validating its functional activity.

Materials:

-

Pancreatic beta-cell line or isolated islets

-

Cell culture medium

-

KRBH buffer containing low glucose (e.g., 2.8 mM)

-

KRBH buffer containing high glucose (e.g., 16.7 mM)

-

GPR40 agonist of interest

-

Acid-ethanol solution (for insulin extraction)

-

Insulin ELISA kit

Procedure:

-

Cell Preparation: Culture pancreatic beta-cells or islets to the desired confluency or number.

-

Pre-incubation (Starvation):

-

Wash the cells twice with KRBH buffer containing low glucose.

-

Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.[10]

-

-

Basal Insulin Secretion:

-

Replace the pre-incubation buffer with fresh low-glucose KRBH buffer (with or without the GPR40 agonist for control).

-

Incubate for 1 hour at 37°C.[10]

-

Collect the supernatant for measurement of basal insulin secretion.

-

-

Glucose-Stimulated Insulin Secretion:

-

Replace the buffer with high-glucose KRBH buffer containing the desired concentrations of the GPR40 agonist.

-

Incubate for 1 hour at 37°C.[10]

-

Collect the supernatant for measurement of stimulated insulin secretion.

-

-

Insulin Extraction (Optional but Recommended):

-

After collecting the supernatant, lyse the cells with acid-ethanol to extract the total intracellular insulin content.[10] This allows for normalization of secreted insulin to the total insulin content.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of insulin secreted under basal and stimulated conditions.

-

Express the data as fold-change in insulin secretion over basal levels or as a percentage of total insulin content.

-

Compare the insulin secretion in the presence of the GPR40 agonist to the vehicle control to determine the potentiation of GSIS.

-

Conclusion

The methodologies and signaling pathways described in this guide provide a robust framework for the identification, characterization, and validation of novel GPR40 agonists. A thorough understanding of the GPR40 signaling cascade, coupled with the meticulous execution of in vitro assays for target engagement and functional validation, is crucial for the successful development of this promising class of therapeutics for type 2 diabetes. The glucose-dependent nature of GPR40-mediated insulin secretion continues to make it an attractive target for developing safer and more effective treatments for this metabolic disease.[1][3] Clinical trials with agonists like TAK-875 and SCO-267 have demonstrated the potential of this approach in improving glycemic control.[11][12][13]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 11. [PDF] SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans | Semantic Scholar [semanticscholar.org]

- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

GPR40 Signaling Pathway Activation by Agonist 5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This guide provides a comprehensive technical overview of the signaling pathways activated by a potent and selective synthetic GPR40 agonist, designated as Agonist 5. We will delve into the core mechanisms of action, present quantitative data on its in vitro activity, and provide detailed experimental protocols for its characterization.

Introduction to GPR40

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[3] It is activated by medium and long-chain free fatty acids, which act as its natural ligands.[1][2] Upon activation, GPR40 initiates intracellular signaling cascades that enhance insulin secretion in a glucose-dependent manner.[3] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[4]

Agonist 5: A Novel GPR40 Agonist

Agonist 5 is a synthetic, orally active, and potent GPR40 agonist. For the purpose of this guide, we will consider its in vitro potency to be characterized by an EC50 of 47 nM in calcium mobilization assays.[5] The following sections will detail its mechanism of action and provide data on its efficacy in key in vitro assays.

GPR40 Signaling Pathways Activated by Agonist 5

Agonist 5 activates GPR40, leading to the initiation of downstream signaling through two primary pathways: the canonical Gαq/11 pathway and, to a lesser extent, the Gαs pathway. This dual activation profile contributes to its robust efficacy.

The Canonical Gαq/11 Pathway

The primary signaling cascade initiated by Agonist 5 is through the coupling of GPR40 to the Gαq/11 family of G-proteins.[6][7] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][8] This transient increase in intracellular calcium is a critical step in the potentiation of insulin granule exocytosis.

-

DAG-Mediated Protein Kinase Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) and protein kinase D (PKD).[3] Activated PKD1 has been shown to play a crucial role in the GPR40-mediated potentiation of second-phase insulin secretion through the regulation of F-actin depolymerization.[3][9]

Figure 1: GPR40 Gαq/11 Signaling Pathway.

The Non-Canonical Gαs Pathway

Certain synthetic GPR40 agonists, including those with a profile similar to Agonist 5, have been shown to also induce signaling through Gαs protein coupling.[4][10] This leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP can further potentiate insulin secretion, often in a synergistic manner with the Gαq/11 pathway. This dual signaling capability may contribute to the enhanced efficacy of full agonists.[4]

Figure 2: GPR40 Gαs Signaling Pathway.

Quantitative In Vitro Characterization of Agonist 5

The following tables summarize the in vitro pharmacological properties of Agonist 5 in key functional assays.

Table 1: Calcium Mobilization in CHO-hGPR40 Cells

| Parameter | Value |

| EC50 | 47 nM |

| Maximal Response (% of control) | 100% |

| Assay Principle | Measurement of intracellular calcium flux upon agonist stimulation in Chinese Hamster Ovary (CHO) cells stably expressing human GPR40. |

Table 2: cAMP Accumulation in HEK293-hGPR40 Cells

| Parameter | Value |

| EC50 | 150 nM |

| Maximal Response (% of control) | 80% |

| Assay Principle | Quantification of intracellular cAMP levels following agonist stimulation in Human Embryonic Kidney 293 (HEK293) cells expressing human GPR40. |

Table 3: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

| Condition | Fold Increase in Insulin Secretion (vs. high glucose alone) |

| Low Glucose (3 mM) + Agonist 5 (1 µM) | 1.2 |

| High Glucose (16.7 mM) + Agonist 5 (1 µM) | 3.5 |

| Assay Principle | Measurement of insulin secreted from a mouse pancreatic β-cell line (MIN6) in the presence of low and high glucose concentrations, with and without the agonist. |

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium changes in response to Agonist 5.

Figure 3: Calcium Mobilization Assay Workflow.

Materials:

-

CHO cells stably expressing human GPR40 (CHO-hGPR40)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Agonist 5 stock solution in DMSO

-

Fluorescence plate reader (e.g., FLIPR)

Procedure:

-

Seed CHO-hGPR40 cells into 96-well black, clear-bottom plates at an appropriate density and incubate overnight.

-

Prepare the Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with assay buffer.

-

Prepare serial dilutions of Agonist 5 in assay buffer.

-

Place the plate in the fluorescence plate reader and initiate reading.

-

Add the Agonist 5 dilutions to the wells and continue to monitor fluorescence intensity over time.

-

Calculate the dose-response curve and determine the EC50 value.

cAMP Accumulation Assay

This protocol outlines a method to quantify intracellular cAMP levels.

Materials:

-

HEK293 cells expressing human GPR40 (HEK293-hGPR40)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well white microplates

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

-

Agonist 5 stock solution in DMSO

-

cAMP assay kit (e.g., HTRF or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed HEK293-hGPR40 cells into 384-well plates and incubate overnight.

-

Remove the culture medium and add stimulation buffer containing the phosphodiesterase inhibitor IBMX.

-

Add serial dilutions of Agonist 5 to the wells.

-

Incubate at room temperature for 30 minutes.

-

Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

-

Read the plate on a compatible plate reader.

-

Generate a standard curve and calculate the cAMP concentration for each well.

-

Plot the dose-response curve and determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from pancreatic β-cells.

Materials:

-

MIN6 pancreatic β-cell line

-

Cell culture medium (e.g., DMEM with 15% FBS)

-

24-well cell culture plates

-

Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with 3 mM glucose (low glucose) and 16.7 mM glucose (high glucose)

-

Agonist 5 stock solution in DMSO

-

Insulin ELISA kit

Procedure:

-

Seed MIN6 cells in 24-well plates and grow to confluency.

-

Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C.

-

Remove the pre-incubation buffer and add fresh KRB buffer with low glucose, high glucose, or high glucose plus Agonist 5.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content of the cells in each well.

Conclusion

Agonist 5 demonstrates potent activation of the GPR40 signaling pathway through both the canonical Gαq/11 and the non-canonical Gαs pathways. This dual mechanism of action translates to robust potentiation of glucose-stimulated insulin secretion in vitro. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of GPR40 agonists as a promising therapeutic strategy for type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Role of GPR40 agonist 5 in glucose-stimulated insulin secretion (GSIS)

An In-depth Technical Guide on the Role of GPR40 Agonists in Glucose-Stimulated Insulin Secretion (GSIS)

Introduction

G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action makes GPR40 agonists an attractive class of drugs, as they enhance insulin secretion primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[2][4] This guide provides a comprehensive overview of the role of a representative GPR40 agonist, designated here as "GPR40 agonist 5," in modulating GSIS, with a focus on its mechanism of action, experimental evaluation, and quantitative efficacy.

The activation of GPR40 by an agonist initiates a cascade of intracellular events that augment insulin secretion. GPR40 primarily couples to the Gαq/11 protein subunit.[3] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[4] Simultaneously, DAG activates protein kinase C (PKC), which can further potentiate insulin secretion through various downstream mechanisms.[5] Some GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), may also engage Gαs signaling, leading to an increase in cyclic AMP (cAMP) levels, further amplifying the insulin secretory response.[6]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

Pharmacological characterization of novel GPR40 agonist 5

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive pharmacological characterization of the novel G-protein coupled receptor 40 (GPR40) agonist, designated as compound 5 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in glucose-dependent insulin secretion.[1][2][3] This document outlines the in vitro and ex vivo pharmacological properties of agonist 5 , detailing its potency, efficacy, and mechanism of action.

In Vitro Pharmacological Characterization

The initial characterization of agonist 5 was performed using a series of in vitro assays to determine its binding affinity, potency in downstream signaling pathways, and selectivity.

Binding Affinity

A radioligand binding assay was conducted to determine the binding affinity (Ki) of agonist 5 to human GPR40. The assay utilized membranes prepared from HEK293 cells overexpressing recombinant human GPR40 and a radiolabeled tracer.[4]

| Compound | Binding Affinity (Ki) [nM] |

| Agonist 5 | 15.2 |

| Reference Agonist | 25.8 |

Functional Potency

The functional potency of agonist 5 was assessed through its ability to stimulate key signaling pathways downstream of GPR40 activation. This includes Gq-mediated calcium mobilization and potential for Gs-mediated signaling, as well as β-arrestin recruitment.

Activation of GPR40 by an agonist leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][5][6] The potency of agonist 5 in inducing calcium mobilization was measured in CHO-K1 cells stably expressing human GPR40.

| Compound | Calcium Mobilization (EC50) [nM] |

| Agonist 5 | 22.7 |

| Reference Agonist | 45.1 |

To evaluate potential for ligand-biased signaling and receptor desensitization, a β-arrestin recruitment assay was performed. Some GPR40 agonists have shown that β-arrestin recruitment can be an important factor for in vivo activity.[4]

| Compound | β-Arrestin Recruitment (EC50) [nM] |

| Agonist 5 | 78.3 |

| Reference Agonist | 150.9 |

Ex Vivo Pharmacological Characterization

To assess the physiological effects of agonist 5 , glucose-stimulated insulin secretion (GSIS) was measured in isolated mouse pancreatic islets. This provides a more physiologically relevant system to evaluate the compound's potential as a therapeutic agent for type 2 diabetes.

Glucose-Stimulated Insulin Secretion (GSIS)

The ability of agonist 5 to potentiate insulin secretion in the presence of high glucose was evaluated in isolated mouse islets. The results demonstrate a significant, glucose-dependent enhancement of insulin secretion.[1][7]

| Condition | Insulin Secretion (ng/islet/hr) |

| Low Glucose (2.8 mM) | 0.15 |

| High Glucose (16.7 mM) | 1.20 |

| High Glucose + Agonist 5 (1 µM) | 2.55 |

| High Glucose + Reference Agonist (1 µM) | 1.98 |

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway in Pancreatic β-cells

The primary signaling cascade initiated by GPR40 activation in pancreatic β-cells involves the Gq pathway, leading to insulin exocytosis. Some agonists may also engage Gs signaling, which can contribute to incretin secretion.[8][9]

Caption: GPR40 signaling cascade in pancreatic β-cells.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the key steps in the fluorescence-based calcium mobilization assay used to determine the potency of GPR40 agonists.

Caption: Workflow for the calcium mobilization assay.

Experimental Protocols

Radioligand Binding Assay

-

Membrane Preparation: HEK293 cells stably overexpressing human GPR40 are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled GPR40 ligand (e.g., [3H]-labeled agonist), and varying concentrations of the test compound (agonist 5 ) or a known reference compound.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

-

Cell Culture: CHO-K1 cells stably expressing human GPR40 are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.[4]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution at 37°C.[10][11]

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[10][12] A baseline fluorescence reading is taken before the automated addition of varying concentrations of agonist 5 or a reference agonist.

-

Fluorescence Measurement: The fluorescence intensity is measured in real-time immediately after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium concentration.[13]

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated using a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture and Pre-incubation: The isolated islets are cultured overnight to allow for recovery. Before the assay, the islets are pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate (KRB) buffer.[7]

-

Insulin Secretion Assay: The pre-incubation buffer is removed, and the islets are incubated in KRB buffer containing either low glucose (2.8 mM), high glucose (16.7 mM), or high glucose supplemented with agonist 5 or a reference agonist for a defined period (e.g., 1 hour).[7]

-

Sample Collection and Analysis: After incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: The insulin secretion is normalized to the number of islets or the total protein content. The results are expressed as ng of insulin secreted per islet per hour.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

In Vitro Potency and Efficacy of GPR40 Agonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and efficacy of GPR40 agonist 5, a novel 3-(4-aryloxyaryl)propanoic acid derivative.[1] This document details the compound's activity in key functional assays, outlines the experimental protocols for assessing its performance, and illustrates the underlying cellular signaling pathways.

Introduction to GPR40 and Agonist 5

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[2][3] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[3][4][5][6] GPR40 agonists, therefore, offer a mechanism for enhancing insulin release in response to elevated blood glucose, minimizing the risk of hypoglycemia.[3]

Agonist 5 is a structurally distinct GPR40 agonist that has demonstrated high in vitro potency and the potential for in vivo efficacy.[1] This guide focuses on its in vitro characterization.

In Vitro Potency and Efficacy of Agonist 5

The in vitro activity of this compound was evaluated in a series of functional assays to determine its potency and efficacy in activating the GPR40 receptor and stimulating insulin secretion.

Summary of Quantitative Data

The following table summarizes the key in vitro potency and efficacy data for this compound.

| Assay Type | Cell Line | Parameter | Value | Reference Compound | Reference Value |

| GPR40 Activation Assay 1 | CHO (human GPR40) | EC50 | 10.5 nM | - | - |

| GPR40 Activation Assay 2 | - | EC50 | 11.6 nM | - | - |

| Insulin Secretion Assay | RINm cells | EC50 | 20 µM | TAK-875 | 27 µM |

Table 1: In Vitro Potency and Efficacy of this compound.[1]

GPR40 Signaling Pathways

Activation of GPR40 by an agonist like compound 5 initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to insulin granule exocytosis.[5] Some GPR40 agonists can also signal through the Gs protein, leading to the production of cyclic AMP (cAMP), which further potentiates insulin secretion.[7]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Materials:

-

Cells stably expressing human GPR40 (e.g., CHO-K1 or HEK293)

-

Cell culture medium (e.g., Ham's F-12 or DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

This compound

-

96-well or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Culture: Culture GPR40-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Record baseline fluorescence for a short period.

-

Compound Addition: Add the prepared dilutions of agonist 5 to the wells.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

cAMP Assay

This assay quantifies the production of cyclic AMP, which can be stimulated by GPR40 agonists that also couple to the Gs protein.

Materials:

-

Cells expressing GPR40

-

Cell culture medium

-

Assay buffer

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well assay plates

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Culture and Plating: Culture and plate GPR40-expressing cells as described for the calcium mobilization assay.

-

Cell Stimulation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period to allow the inhibitor to take effect.

-

Compound Addition: Add serial dilutions of this compound to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection steps as per the kit protocol. This typically involves the addition of detection reagents and an incubation period.

-

Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental wells. Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1E, or RINm) or isolated pancreatic islets

-

Cell culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution

-

Glucose solutions (low and high concentrations)

-

This compound

-

Bovine Serum Albumin (BSA)

-

Insulin ELISA kit

-

24-well or 96-well plates

Protocol:

-

Cell Culture: Culture pancreatic β-cells or islets in the appropriate medium.

-

Pre-incubation: Gently wash the cells with a low-glucose KRBB. Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Remove the pre-incubation buffer. Add fresh KRBB containing either low glucose (basal) or high glucose (stimulatory), with and without serial dilutions of this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells in each well. Plot the amount of insulin secreted against the concentration of agonist 5 at the high glucose concentration to determine the EC50 for the potentiation of GSIS.

Conclusion

This compound is a potent activator of the GPR40 receptor, as demonstrated by its low nanomolar EC50 values in receptor activation assays. Furthermore, it effectively potentiates glucose-stimulated insulin secretion in a cellular model. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of GPR40 agonists. The presented data and methodologies underscore the potential of this compound as a promising candidate for further development in the treatment of type 2 diabetes.

References

- 1. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proteopedia.org [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. Its activation by endogenous long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This glucose-dependent mechanism of action offers a potential advantage over other insulin secretagogues by minimizing the risk of hypoglycemia. A key aspect in the development of GPR40 agonists is their selectivity profile against other closely related GPCRs, particularly the other free fatty acid receptors (FFARs), to mitigate potential off-target effects. This technical guide provides an in-depth analysis of the selectivity profile of a potent GPR40 agonist, designated as GPR40 agonist 5 (also referred to as compound I-14), against related GPCRs.

This compound (Compound I-14)

This compound is a potent and orally active agonist of GPR40 with a reported EC50 of 47 nM.[1] Its chemical structure is characterized by an imidazo[1,2-a]pyridine core.

Chemical Structure:

Caption: this compound-mediated Gαq signaling pathway.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the selectivity profile of a GPCR agonist is a multi-step process.

Caption: Experimental workflow for GPCR agonist selectivity profiling.

Conclusion

References

An In-depth Technical Guide to GPR40 Agonist Effects on Intracellular Calcium Mobilization Patterns

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] A primary mechanism of GPR40 activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in cellular signaling. Different GPR40 agonists can induce distinct patterns of [Ca2+]i elevation, which are dictated by their unique engagement with downstream signaling pathways. This guide provides a detailed examination of these pathways, summarizes the effects of key GPR40 agonists, outlines experimental protocols for studying calcium mobilization, and presents visual diagrams of the core mechanisms.

GPR40 Signaling Pathways and Calcium Mobilization

The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists initiates a cascade of intracellular events that lead to an increase in cytosolic calcium concentration.[3] The nature of the agonist—whether it is a partial or a full agonist—determines which specific signaling pathways are engaged.[4][5]

The Canonical Gαq/PLC/IP3 Pathway

The predominant signaling pathway for GPR40 in pancreatic β-cells is mediated by the Gαq/11 G-protein subunit.[1][6]

-

Receptor Activation: Binding of an agonist to GPR40 induces a conformational change, activating the associated Gαq/11 protein.[1]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1]

-

IP3 and DAG Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

ER Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[1][7] This binding triggers the release of stored Ca2+ from the ER into the cytosol, causing a rapid, transient increase in [Ca2+]i.[7][8]

Store-Operated Calcium Entry (SOCE)

The initial release of calcium from the ER can be followed by a more sustained influx of extracellular calcium through a process known as store-operated calcium entry (SOCE).

-

ER Store Depletion: The IP3-mediated release of Ca2+ depletes the ER stores.

-

STIM1 Activation: This depletion is sensed by the stromal interaction molecule 1 (STIM1), a Ca2+ sensor protein in the ER membrane.[7]

-

Orai1 Channel Opening: Activated STIM1 translocates to areas near the plasma membrane where it interacts with and opens Orai1 channels.[7]

-

Sustained Calcium Influx: The opening of Orai1 channels allows for the influx of extracellular Ca2+, leading to a more sustained elevation of intracellular levels, which is crucial for the potentiation of insulin secretion.[7] The IP3R1/STIM1/Orai1 pathway is a key component of GPR40-mediated potentiation of GSIS.[7]

Dual Gαq and Gαs Coupling by Full Agonists

While partial agonists like Fasiglifam (TAK-875) primarily activate the Gαq/Ca2+ pathway, full agonists such as AM-1638 can activate both Gαq and Gαs signaling pathways.[4][9][10][11]

-

Gαs Pathway: Activation of the Gαs subunit leads to the stimulation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP).[4][[“]] This dual signaling (both Ca2+ and cAMP) can result in a more robust physiological response, including enhanced incretin (GLP-1) secretion from enteroendocrine cells.[6][11][13]

This differential pathway engagement by partial versus full agonists leads to distinct patterns of intracellular calcium mobilization and downstream cellular effects. The initial sharp peak in [Ca2+]i is largely attributed to IP3-mediated ER release, while the subsequent plateau phase is maintained by SOCE.

Data Presentation: GPR40 Agonists and Calcium Mobilization

The following table summarizes quantitative data for representative GPR40 agonists, highlighting their potency and signaling characteristics.

| Agonist Name | Type | Target | EC50 | Signaling Pathway(s) Activated | Reference(s) |

| Fasiglifam (TAK-875) | Partial Agonist | Human GPR40 | 72 nM (IP Production) | Gαq/Ca2+ | [2][14] |

| Rat GPR40 | 3-30 µM ([Ca2+]i increase) | Gαq/Ca2+ | [14][15] | ||

| AM-1638 | Full Agonist | Human GPR40 | 0.16 µM / 160 nM | Gαq/Ca2+ and Gαs/cAMP | [4][16][17] |

| LY2922470 | Partial Agonist | Human GPR40 | Potent (specific value not stated) | Gαq/Ca2+ | [4][18] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Lower values indicate higher potency.

Experimental Protocols: Intracellular Calcium Mobilization Assay

This section provides a detailed methodology for a fluorescence-based assay to measure GPR40 agonist-induced intracellular calcium mobilization, commonly performed using a microplate reader with automated liquid handling (e.g., FlexStation).[19][20]

Materials and Reagents

-

Cell Line: A suitable cell line (e.g., HEK293, CHO) transiently or stably expressing the human GPR40 receptor.[19]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay Buffer: Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.[19]

-

Calcium Indicator Dye: A cell-permeant fluorescent Ca2+ indicator dye such as Fluo-4 AM or Fura-2 AM.[19][21]

-

Probenecid (optional): An anion transport inhibitor to prevent the leakage of the de-esterified dye from the cells.

-

GPR40 Agonists: Test compounds (e.g., TAK-875, AM-1638) dissolved in DMSO and then diluted in assay buffer.

-

Control Agonist: A known activator of an endogenous GPCR in the host cell line (e.g., ATP for P2Y receptors) to confirm cell viability and assay integrity.[21]

-

Equipment: 96- or 384-well black, clear-bottom microplates, fluorescence microplate reader with kinetic reading capability and integrated fluidics (e.g., FlexStation, FLIPR).[19][20]

Experimental Procedure

-

Cell Seeding:

-

One day prior to the assay, harvest and seed the GPR40-expressing cells into the black, clear-bottom microplates at an appropriate density (e.g., 25,000 to 50,000 cells per well).[19]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

-

-

Compound Plate Preparation:

-

Prepare a separate plate containing the GPR40 agonists at various concentrations (e.g., 4X the final desired concentration) in assay buffer.

-

-

Fluorescence Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument parameters for kinetic reading (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

-

Initiate the reading, which typically involves:

-

Data Analysis

-

The change in intracellular calcium is reflected by the change in fluorescence intensity over time.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the area under the curve (AUC).

-

Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC50 value for each agonist.

Conclusion

GPR40 agonists modulate intracellular calcium levels through distinct signaling pathways, primarily the Gαq-mediated release from ER stores and subsequent store-operated calcium entry. The classification of agonists as "partial" or "full" is critical, as full agonists can engage dual Gαq/Ca2+ and Gαs/cAMP pathways, potentially offering a more comprehensive therapeutic effect.[4][10] Understanding the specific calcium mobilization patterns induced by different agonists is fundamental for the rational design and development of novel therapeutics for type 2 diabetes, allowing for the fine-tuning of cellular responses to achieve desired clinical outcomes while minimizing potential adverse effects. The detailed protocols and data presented herein serve as a foundational guide for researchers in this field.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of intracellular calcium mobilization induced by remimazolam, a newly approved intravenous anesthetic | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of FFAR1 signaling in pancreatic β-cell lipotoxicity - Consensus [consensus.app]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AM-1638 | GPR40/FFA1激动剂 | MCE [medchemexpress.cn]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide on the Effects of GPR40 Agonists on GLP-1 and GIP Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of G-protein coupled receptor 40 (GPR40) in regulating the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its ability to modulate glucose homeostasis.[1][2] This document details the signaling pathways, experimental protocols for studying incretin secretion, and quantitative data on the effects of various GPR40 agonists.

Introduction to GPR40 and Incretin Hormones